molecular formula C9H12BFO4 B14032527 (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid

Cat. No.: B14032527
M. Wt: 214.00 g/mol
InChI Key: CDRVBBHAFDXUQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluoro, methoxymethoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-2-(methoxymethoxy)-4-methylphenyl)boronic acid is unique due to the combination of its substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the fluoro group enhances its electrophilicity, while the methoxymethoxy group offers steric protection and electronic effects that influence its behavior in various reactions.

Properties

Molecular Formula

C9H12BFO4

Molecular Weight

214.00 g/mol

IUPAC Name

[3-fluoro-2-(methoxymethoxy)-4-methylphenyl]boronic acid

InChI

InChI=1S/C9H12BFO4/c1-6-3-4-7(10(12)13)9(8(6)11)15-5-14-2/h3-4,12-13H,5H2,1-2H3

InChI Key

CDRVBBHAFDXUQA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)C)F)OCOC)(O)O

Origin of Product

United States

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